14,15-Setyo

Description

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid, characterized by an epoxide group at the 14,15 position of its carbon chain. It plays critical roles in vascular homeostasis, inflammation modulation, and tissue repair . Key physiological functions include:

- Bone Regeneration: 14,15-EET enhances osteogenesis by promoting angiogenesis and collagen deposition in cranial defects .

- Neuroprotection: It reduces neuronal apoptosis in ischemic brain injury by inhibiting caspase-3 activity and soluble epoxide hydrolase (sEH) .

- Vascular Function: 14,15-EET improves endothelial-dependent vasodilation and counteracts diabetic vascular dysfunction by balancing vasodilatory (e.g., PGI₂) and vasoconstrictive (e.g., TXA₂) mediators .

Properties

CAS No. |

117144-19-1 |

|---|---|

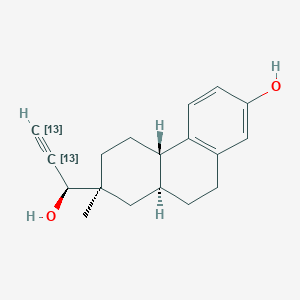

Molecular Formula |

C18H22O2 |

Molecular Weight |

272.35 g/mol |

IUPAC Name |

(4bS,7S,8aS)-7-[(1R)-1-hydroxy(2,3-13C2)prop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |

InChI |

InChI=1S/C18H22O2/c1-3-17(20)18(2)9-8-16-13(11-18)5-4-12-10-14(19)6-7-15(12)16/h1,6-7,10,13,16-17,19-20H,4-5,8-9,11H2,2H3/t13-,16-,17-,18-/m0/s1/i1+1,3+1 |

InChI Key |

PGUHDYUGHBUNJJ-UWLLGFRQSA-N |

SMILES |

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@H](C1)CCC3=C2C=CC(=C3)O)[C@H]([13C]#[13CH])O |

Canonical SMILES |

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#C)O |

Synonyms |

14,15-SETYO 3-hydroxy-14,15-secoestra-1,3,5(10)-trien-15-yn-17-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other EET Regioisomers

EET regioisomers differ in the position of their epoxide groups, leading to distinct biological activities:

Structural vs. Functional Similarity : While all EETs share a 20-carbon backbone with three double bonds, the epoxide position dictates receptor binding and downstream effects. For example, 14,15-EET uniquely activates PI3K/Akt pathways to suppress neuronal apoptosis , whereas 11,12-EET binds to endothelial TRPV4 channels for vasodilation .

Comparison with Metabolite 14,15-DHET

14,15-Dihydroxyeicosatrienoic acid (14,15-DHET) is the hydrolyzed product of 14,15-EET, formed via sEH.

Key Study : In diabetic patients, serum 14,15-DHET levels decreased by 35% compared to healthy controls, while TXB₂ (a vasoconstrictor) increased by 50%, exacerbating endothelial dysfunction .

Functional Comparison with Vasoactive Mediators

14,15-EET synergizes with PGI₂ and antagonizes TXA₂ in vascular regulation:

Clinical Correlation : In diabetic nephropathy, 14,15-EET levels inversely correlate with TXB₂/PGI₂ ratios (r = -0.72, p < 0.01), highlighting its role in mitigating vascular injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.